

1-(3,5-Dimethylphenyl)-1H-pyrazole: Structural Architecture and Analytical Guide

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Compound of Interest

Compound Name: *1-(3,5-Dimethylphenyl)-1H-pyrazole*

Cat. No.: B14117942

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Executive Summary

1-(3,5-Dimethylphenyl)-1H-pyrazole (CAS 360045-03-0) represents a distinct subclass of N-arylpyrazoles where the steric and lipophilic modulation is confined to the meta positions of the N-phenyl ring, leaving the pyrazole core unsubstituted. Unlike its more common isomer, 3,5-dimethyl-1-phenyl-1H-pyrazole, this scaffold offers a unique "steric anchor" (the 3,5-xylyl group) that increases lipophilicity and metabolic stability without imposing immediate steric hindrance at the biaryl axis (the N-C bond). This guide provides a comprehensive structural analysis, synthesis protocols, and spectroscopic characterization standards for this specific chemotype.

Part 1: Molecular Architecture & Conformational Dynamics

Structural Definition

The molecule consists of a planar 1H-pyrazole ring coupled to a 3,5-dimethylbenzene (m-xylyl) moiety.^[1] The absence of ortho substituents on the phenyl ring allows for a rotational degree of freedom distinct from 2,6-disubstituted analogs.

Key Structural Parameters:

- Formula:
- Molecular Weight: 172.23 g/mol [2]
- Rotatable Bonds: 1 (N1–C1' bond)
- Topological Polar Surface Area (TPSA): $\sim 17.8 \text{ \AA}^2$ (attributed to the pyridinic nitrogen N2).

Conformational Analysis (The Biaryl Twist)

The conformation of N-arylpyrazoles is governed by the balance between

-conjugation (planar preference) and steric repulsion between the pyrazole H5 and the phenyl ortho protons (H2'/H6').

- Twist Angle (

): In the absence of ortho substituents on the phenyl ring (as in this 3,5-dimethyl isomer), the equilibrium twist angle typically lies between 18° and 25° . This slight twist relieves the steric clash between the pyrazole H5 and phenyl H2'/H6' while maintaining partial orbital overlap between the nitrogen lone pair and the phenyl

-system.

- 3,5-Dimethyl Effect: The methyl groups at the meta positions do not directly influence the N-C twist angle. However, they significantly increase the molecular volume and lipophilicity (LogP ~ 3.2 vs 2.5 for 1-phenylpyrazole), altering the packing efficiency in the solid state.

Electronic Distribution

The pyrazole ring acts as an electron-deficient heteroaromatic system, while the 3,5-dimethylphenyl group is electron-rich due to the inductive (+I) effect of the two methyl groups.

- Dipole Moment: The vector points generally from the phenyl ring toward the pyrazole N2.
- Reactivity: The pyrazole C4 position remains the most nucleophilic site, suitable for electrophilic aromatic substitution (e.g., halogenation, formylation).

Part 2: Synthesis & Purity Protocols

To ensure structural integrity for analysis, high-purity material is required. Two primary routes are established: Ullmann Coupling (Transition Metal Catalyzed) and Cyclocondensation.

Route A: Copper-Catalyzed Ullmann Coupling (Recommended)

This method is preferred for its modularity and high yield, avoiding the handling of unstable hydrazine intermediates.

Protocol:

- Reagents: 1H-Pyrazole (1.0 eq), 1-Bromo-3,5-dimethylbenzene (1.1 eq), CuI (0.1 eq), Ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine or 8-hydroxyquinoline, 0.2 eq), (2.0 eq).
- Solvent: Anhydrous Dioxane or DMF.
- Conditions: Heat to 110°C for 12–24 hours under Argon.
- Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Hydrazine Condensation

Useful for large-scale preparation where metal contamination must be avoided.

- Reagents: 3,5-Dimethylphenylhydrazine HCl + 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent).
- Conditions: Reflux in Ethanol/HCl.

Synthesis Workflow Diagram



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Caption: Copper-catalyzed C-N bond formation mechanism via Ullmann-type coupling.

Part 3: Analytical Characterization (The Core)

This section details the spectroscopic fingerprints required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry of the 3,5-dimethylphenyl group simplifies the aromatic region.

Predicted

¹H NMR Data (400 MHz,

):

Position	Proton Type	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
Py-H3/H5	Aromatic	7.70 – 7.75	Doublet (d)	2H		Deshielded by adjacent N atoms.
Py-H4	Aromatic	6.42 – 6.46	Triplet/dd	1H		Shielded "pyrrole-like" position.
Ph-H2'/H6'	Aromatic	7.30 – 7.35	Singlet (s)*	2H	-	Ortho to N, meta coupling only.
Ph-H4'	Aromatic	6.95 – 7.00	Singlet (s)	1H	-	Para to N, shielded by methyls.
Ph-CH3	Methyl	2.35 – 2.40	Singlet (s)	6H	-	Characteristic benzylic methyls.

Note: Ph-H2'/H6' may appear as a fine doublet or broad singlet due to long-range coupling with Ph-H4' or Methyls.

C NMR Key Signals:

- Methyl Carbons: ~21.4 ppm.
- Pyrazole C4: ~107.5 ppm (High field).
- Pyrazole C3/C5: ~140.0 / 127.0 ppm.
- Phenyl Ipso (C1'): ~140.0 ppm.

Mass Spectrometry (MS)

- Ionization: ESI+ or APCI.
- Molecular Ion (): m/z 173.1.
- Fragmentation Pattern:
 - Loss of (typical for pyrazoles)
Formation of aziridine/radical species.
 - Tropylium ion formation from the dimethylphenyl fragment (m/z 105 region).

Infrared Spectroscopy (FT-IR)

- C=N Stretch (Pyrazole): 1520–1540

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- C-H Stretch (Aromatic): 3000–3100

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- C-H Stretch (Aliphatic

): 2920, 2850

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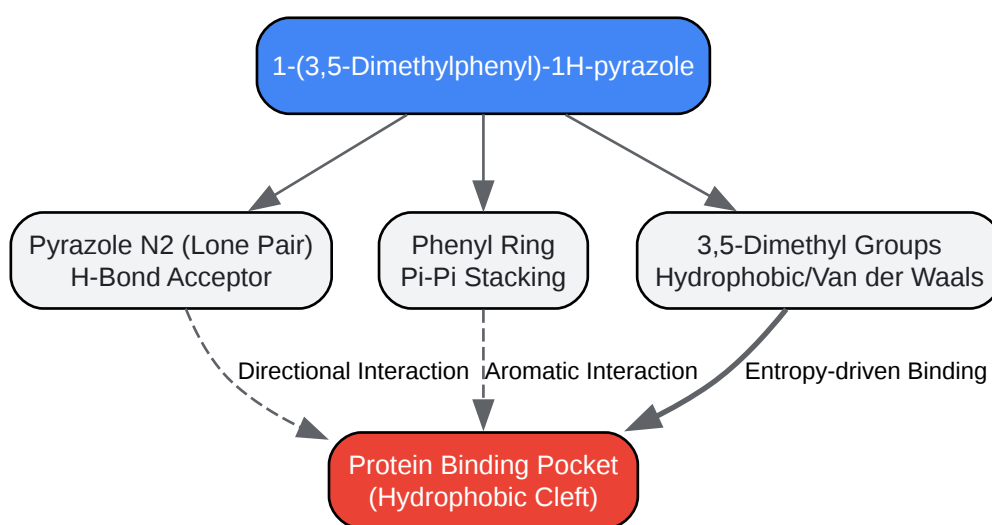
Part 4: Pharmacophore & Functional Implications

In drug discovery, the **1-(3,5-dimethylphenyl)-1H-pyrazole** unit serves as a robust hydrophobic scaffold.

Structural Activity Relationship (SAR) Logic

- **Metabolic Blocking:** The 3,5-dimethyl pattern blocks the reactive meta positions on the phenyl ring, preventing Phase I metabolic oxidation at these sites.
- **Steric Selector:** The lack of ortho substituents allows the phenyl ring to rotate more freely than in 2,6-dimethyl analogs, permitting the molecule to adapt to binding pockets that require a planar or near-planar conformation.
- **Lipophilic Anchor:** The scaffold is often used to occupy hydrophobic pockets (e.g., in p38 MAP kinase inhibitors or factor Xa inhibitors).

Interaction Pathway Diagram



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Caption: Pharmacophoric mapping of the scaffold interactions within a theoretical binding pocket.

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